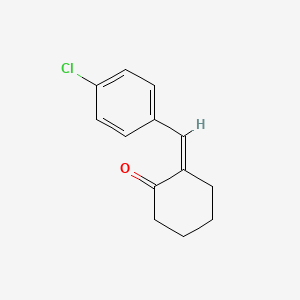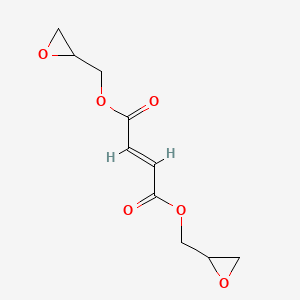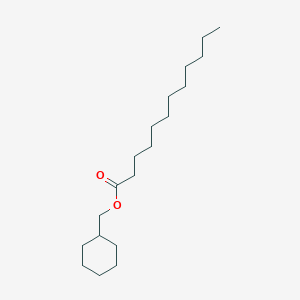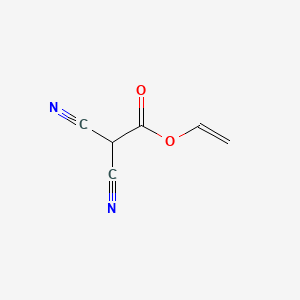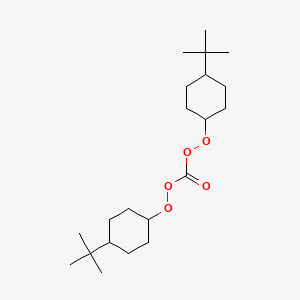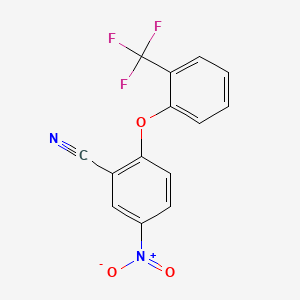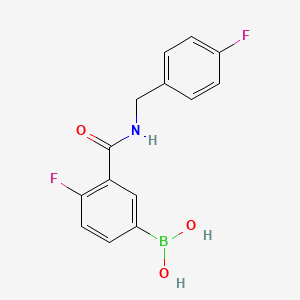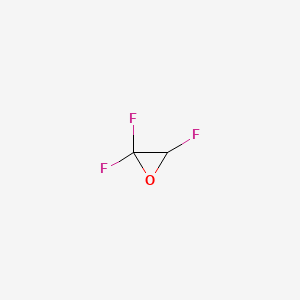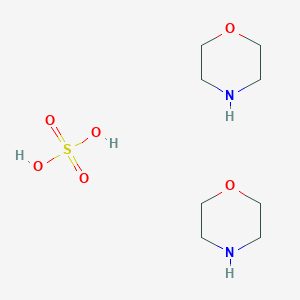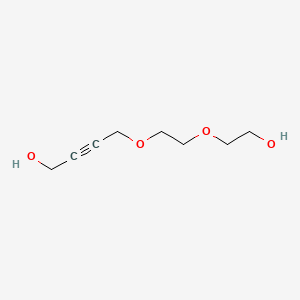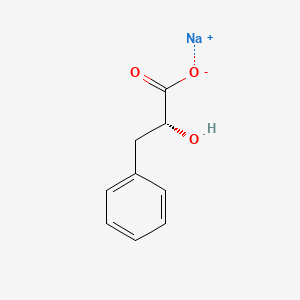
Sodium (R)-3-phenyllactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ®-3-phenyllactate is a sodium salt of ®-3-phenyllactic acid, a chiral molecule with a phenyl group attached to the third carbon of a lactic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-3-phenyllactate typically involves the neutralization of ®-3-phenyllactic acid with sodium hydroxide. The reaction is straightforward and can be represented as follows:
(R)-3-phenyllactic acid+NaOH→Sodium (R)-3-phenyllactate+H2O
Industrial Production Methods: Industrial production of Sodium ®-3-phenyllactate may involve the fermentation of specific microorganisms that produce ®-3-phenyllactic acid, followed by its extraction and neutralization with sodium hydroxide. The fermentation process is optimized for high yield and purity of the desired enantiomer.
Types of Reactions:
Oxidation: Sodium ®-3-phenyllactate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of Sodium ®-3-phenyllactate can yield alcohol derivatives, depending on the reducing agents used.
Substitution: The phenyl group in Sodium ®-3-phenyllactate can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ®-3-phenyllactic alcohol.
Substitution: Formation of nitro or halogenated phenyl derivatives.
科学的研究の応用
Sodium ®-3-phenyllactate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use as a preservative.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Sodium ®-3-phenyllactate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
類似化合物との比較
Sodium ®-3-phenyllactate can be compared with other similar compounds, such as:
Sodium (S)-3-phenyllactate: The enantiomer of Sodium ®-3-phenyllactate, with different biological activities and properties.
Sodium lactate: A simpler analog without the phenyl group, used widely in medical and industrial applications.
Sodium mandelate: Another aromatic alpha-hydroxy acid salt, used in similar applications but with different chemical properties.
Uniqueness: Sodium ®-3-phenyllactate is unique due to its chiral nature and the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
85391-15-7 |
|---|---|
分子式 |
C9H9NaO3 |
分子量 |
188.16 g/mol |
IUPAC名 |
sodium;(2R)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1/t8-;/m1./s1 |
InChIキー |
DVSAFLNBVQKEKE-DDWIOCJRSA-M |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.[Na+] |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



